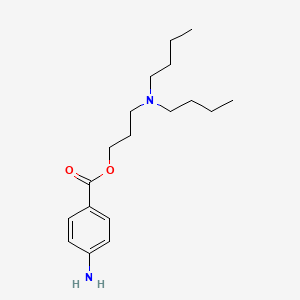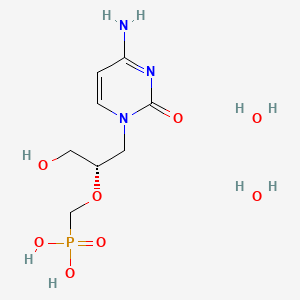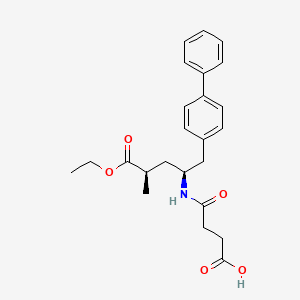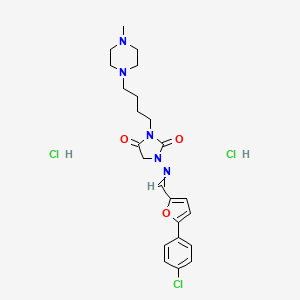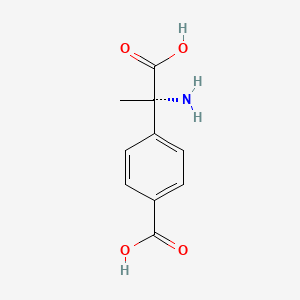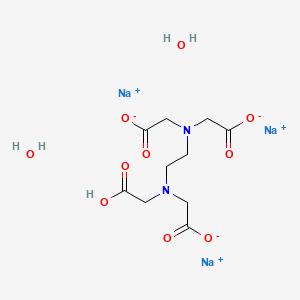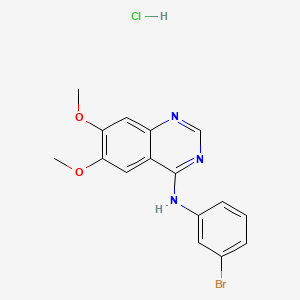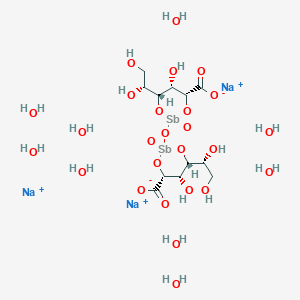
Satavaptan
Übersicht
Beschreibung
Satavaptan, also known by its developmental code name SR121463, is a vasopressin-2 receptor antagonist. It was developed by Sanofi-Aventis for the treatment of hyponatremia and ascites. Hyponatremia is a condition characterized by low sodium levels in the blood, often associated with conditions like cirrhosis and heart failure . This compound works by blocking the vasopressin-2 receptors, which play a crucial role in water reabsorption in the kidneys .
Vorbereitungsmethoden
The synthesis of Satavaptan involves several steps, starting from readily available starting materials. The key steps include:
Formation of the spiroindoline core: This involves the reaction of a cyclohexanone derivative with an indole derivative under acidic conditions to form the spiroindoline structure.
Introduction of the sulfonyl group: The spiroindoline intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Attachment of the morpholine moiety: The sulfonylated spiroindoline is then reacted with a morpholine derivative to attach the morpholine moiety.
Final modifications:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
Satavaptan unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere an den Methoxy- und Ethoxygruppen, was zur Bildung der entsprechenden Aldehyde oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können an der Sulfonylgruppe auftreten und diese in ein Sulfid- oder Thiol-Derivat umwandeln.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Säuren oder Basen für die Hydrolyse. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Medizin: Satavaptan wurde zur Behandlung von Hyponatriämie und Aszites untersucht, insbesondere bei Patienten mit Zirrhose.
Biologie: In der biologischen Forschung wurde this compound verwendet, um die Rolle von Vasopressin-2-Rezeptoren bei der Wasserresorption und dem Flüssigkeitshaushalt zu untersuchen.
Chemie: In der chemischen Forschung wurde this compound als Werkzeug verwendet, um die Struktur-Wirkungs-Beziehungen von Vasopressin-Rezeptor-Antagonisten zu untersuchen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv die Vasopressin-2-Rezeptoren (V2-Rezeptoren) blockiert, die sich in den Nieren befinden. Vasopressin, auch bekannt als Antidiuretisches Hormon, bindet an diese Rezeptoren, um die Wasserresorption in den Sammelrohren der Nieren zu fördern. Durch die Blockierung dieser Rezeptoren hemmt this compound die Wirkung von Vasopressin, was zu einer erhöhten Wasserausscheidung führt, ohne die Ausscheidung von Natrium und anderen Elektrolyten zu beeinflussen. Dies führt zu einem Anstieg des Serum-Natriumspiegels und einer Verringerung der Flüssigkeitsansammlung .
Die molekularen Zielstrukturen und Wege, die an der Wirkung von this compound beteiligt sind, umfassen die V2-Rezeptoren, Adenylatcyclase, cyclisches Adenosinmonophosphat (cAMP) und Proteinkinase A (PKA). Die Hemmung von V2-Rezeptoren durch this compound verhindert die Aktivierung der Adenylatcyclase, was zu einem Rückgang der cAMP-Spiegel und einer anschließenden Hemmung der PKA führt. Dies reduziert letztendlich die Insertion von Aquaporin-2-Wasserkanälen in die luminale Membran der Sammelrohre und verringert die Wasserresorption .
Wirkmechanismus
Satavaptan exerts its effects by selectively blocking the vasopressin-2 receptors (V2 receptors) located in the kidneys. Vasopressin, also known as antidiuretic hormone, binds to these receptors to promote water reabsorption in the collecting ducts of the kidneys. By blocking these receptors, this compound inhibits the action of vasopressin, leading to increased excretion of water without affecting the excretion of sodium and other electrolytes. This results in an increase in serum sodium levels and a reduction in fluid accumulation .
The molecular targets and pathways involved in the action of this compound include the V2 receptors, adenylate cyclase, cyclic adenosine monophosphate (cAMP), and protein kinase A (PKA). The inhibition of V2 receptors by this compound prevents the activation of adenylate cyclase, leading to a decrease in cAMP levels and subsequent inhibition of PKA. This ultimately reduces the insertion of aquaporin-2 water channels into the luminal membrane of the collecting ducts, decreasing water reabsorption .
Vergleich Mit ähnlichen Verbindungen
Satavaptan gehört zu einer Klasse von Verbindungen, die als Vasopressin-Rezeptor-Antagonisten bezeichnet werden, auch als Vaptane. Andere ähnliche Verbindungen in dieser Klasse umfassen:
Tolvaptan: Ein weiterer Vasopressin-2-Rezeptor-Antagonist, der zur Behandlung von Hyponatriämie und autosomal-dominanter polyzystischer Nierenerkrankung eingesetzt wird.
Conivaptan: Ein dualer Vasopressin-Rezeptor-Antagonist, der sowohl V1A- als auch V2-Rezeptoren blockiert. Es wird zur Behandlung von euvolämischer und hypervolämischer Hyponatriämie eingesetzt.
Lixivaptan: Ein weiterer selektiver V2-Rezeptor-Antagonist, der zur Behandlung von Hyponatriämie und polyzystischer Nierenerkrankung untersucht wurde.
Seine Entwicklung hat wertvolle Erkenntnisse über die Rolle von Vasopressin-Rezeptoren beim Flüssigkeitshaushalt und der Natriumregulation geliefert .
Eigenschaften
IUPAC Name |
N-tert-butyl-4-[5'-ethoxy-4-(2-morpholin-4-ylethoxy)-2'-oxospiro[cyclohexane-1,3'-indole]-1'-yl]sulfonyl-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N3O8S/c1-6-43-25-8-9-27-26(22-25)33(13-11-24(12-14-33)44-20-17-35-15-18-42-19-16-35)31(38)36(27)45(39,40)29-10-7-23(21-28(29)41-5)30(37)34-32(2,3)4/h7-10,21-22,24H,6,11-20H2,1-5H3,(H,34,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXJWFOKVQWEDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870165 | |
| Record name | N-tert-Butyl-4-{5'-ethoxy-4-[2-(morpholin-4-yl)ethoxy]-2'-oxospiro[cyclohexane-1,3'-indole]-1'(2'H)-sulfonyl}-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Selectively antagonizes v1b receptors. | |
| Record name | SR 121463 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05455 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
185913-78-4 | |
| Record name | Satavaptan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185913784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Satavaptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14923 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-tert-Butyl-4-{5'-ethoxy-4-[2-(morpholin-4-yl)ethoxy]-2'-oxospiro[cyclohexane-1,3'-indole]-1'(2'H)-sulfonyl}-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 185913-78-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SATAVAPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJS8S3P31H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


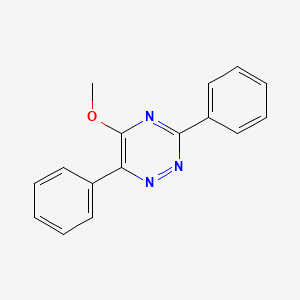
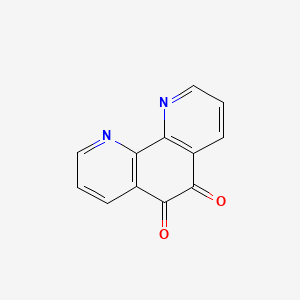
![4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B1662462.png)


